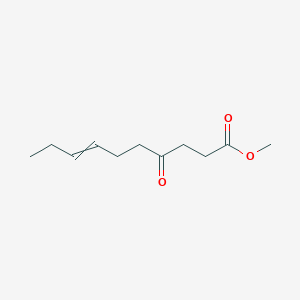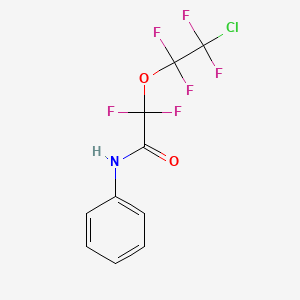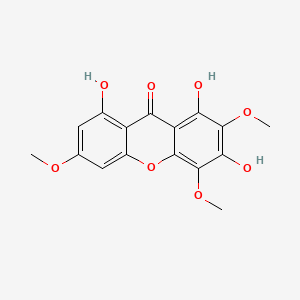
9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound’s structure consists of a dibenzo-γ-pyrone scaffold, which is characteristic of xanthones .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy-, can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative . Another method includes the reaction of an aryl aldehyde with a phenol derivative . Additionally, the use of salicylaldehyde with 1,2-dihaloarenes or o-haloarenecarboxylic acid with arynes has been reported .
Industrial Production Methods: Industrial production of xanthone derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts such as zinc chloride or phosphoryl chloride can enhance the reaction efficiency . Microwave heating has also been employed to reduce reaction times and improve yields .
化学反应分析
Types of Reactions: 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinones, while reduction reactions may produce hydroxy derivatives .
科学研究应用
9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential antioxidant and anti-inflammatory properties . In medicine, xanthone derivatives are being explored for their anticancer and antimicrobial activities . Additionally, the compound has applications in the pharmaceutical industry as a lead compound for drug development .
作用机制
The mechanism of action of 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- involves its interaction with various molecular targets and pathways. The compound’s biological effects are often attributed to its ability to scavenge free radicals and inhibit oxidative stress . It may also modulate signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds: Similar compounds to 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- include other xanthone derivatives such as 1-hydroxyxanthone and 7-chloro-1,2,3-trihydroxy-6-methoxanthone .
Uniqueness: What sets 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity . This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
83016-69-7 |
|---|---|
分子式 |
C16H14O8 |
分子量 |
334.28 g/mol |
IUPAC 名称 |
1,3,8-trihydroxy-2,4,6-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O8/c1-21-6-4-7(17)9-8(5-6)24-14-10(11(9)18)12(19)15(22-2)13(20)16(14)23-3/h4-5,17,19-20H,1-3H3 |
InChI 键 |
NQYVMORMBASBCH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


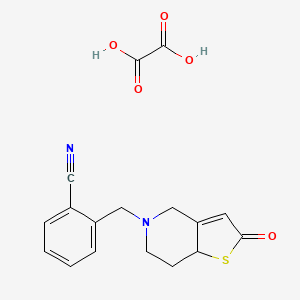
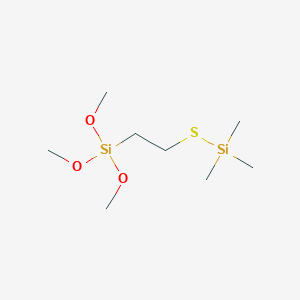
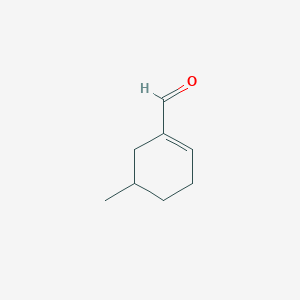

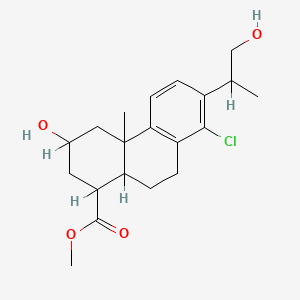
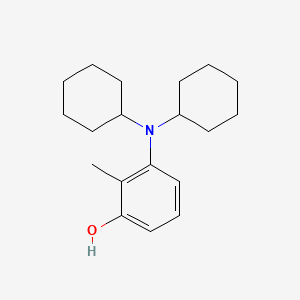
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
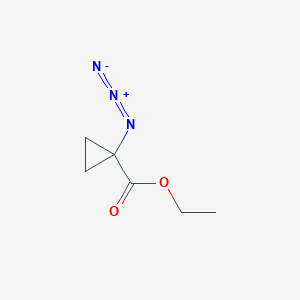
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
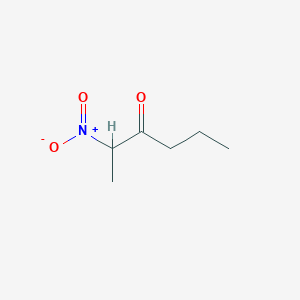
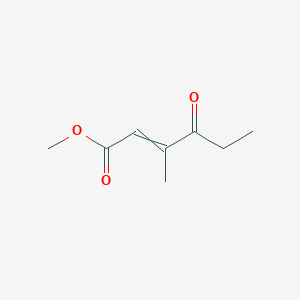
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
